Synthesis and characterization of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
Synthesis and characterization of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
Introduction
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid is a halogenated aromatic ether carboxylic acid. Compounds possessing the trifluoromethyl (-CF₃) group and bromine atoms on an aromatic scaffold are of significant interest to researchers in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group and the synthetic versatility of the bromo substituent make this molecule a valuable building block for the synthesis of more complex chemical entities.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this target compound via the Williamson ether synthesis, followed by a detailed protocol for its structural characterization using modern analytical techniques.
The synthetic strategy hinges on the Williamson ether synthesis, a robust and widely adopted method for preparing ethers.[2][3] This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α-haloacid.[2] The phenolic starting material, 3-bromo-5-(trifluoromethyl)phenol, is sufficiently acidic to be readily deprotonated by a common base like sodium hydroxide, facilitating the reaction with chloroacetic acid.[4]
Part 1: Synthesis of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid
The synthesis is achieved through a one-pot reaction that is both efficient and scalable. The core of this procedure is the nucleophilic substitution reaction between the sodium salt of 3-bromo-5-(trifluoromethyl)phenol and sodium chloroacetate.
Overall Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
Mechanistic Insight: The Williamson Ether Synthesis
The reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism.[2] The process can be broken down into two primary stages:
-
Deprotonation: Sodium hydroxide, a strong base, deprotonates the hydroxyl group of 3-bromo-5-(trifluoromethyl)phenol. Phenols are significantly more acidic than aliphatic alcohols, allowing for near-complete conversion to the corresponding sodium phenoxide salt in an aqueous solution.[4] This in-situ formation of the phenoxide is critical as it is a much stronger nucleophile than the neutral phenol.
-
Nucleophilic Attack: The newly formed phenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetic acid (which is also present as its sodium salt, sodium chloroacetate). The carbon atom bearing the chlorine is electron-deficient due to the electronegativity of the adjacent chlorine and carboxylate group. The reaction proceeds via a backside attack, displacing the chloride ion, which is a good leaving group, and forming the new carbon-oxygen ether bond.[2]
Detailed Experimental Protocol
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. Chloroacetic acid and sodium hydroxide are corrosive and toxic. All operations should be performed in a well-ventilated fume hood.
Materials & Reagents:
-
3-Bromo-5-(trifluoromethyl)phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) pellets
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether (or Ethyl Acetate)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Phenoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of sodium hydroxide in deionized water. To this stirring solution, add an equimolar amount of 3-bromo-5-(trifluoromethyl)phenol. Stir the mixture until the phenol has completely dissolved to form a clear solution of the sodium phenoxide salt.
-
Preparation of Sodium Chloroacetate Solution: In a separate beaker, dissolve a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid in deionized water. Carefully neutralize this solution by slowly adding an equimolar amount of sodium hydroxide. This exothermic reaction should be cooled in an ice bath.
-
Reaction Execution: Add the sodium chloroacetate solution to the round-bottom flask containing the sodium phenoxide. Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 90-100°C) using a heating mantle.[4][5] Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a beaker and cool it further in an ice bath.
-
Acidification: Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with continuous stirring. The target product is insoluble in acidic aqueous media and will precipitate out as a solid. Continue adding acid until the pH of the solution is approximately 1-2 (verify with pH paper).[6]
-
Purification (Extraction): If an oil forms instead of a solid, or for higher purity, perform a liquid-liquid extraction. Transfer the acidified mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.[4] Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal & Recrystallization: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude solid product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product as a crystalline solid.
Part 2: Structural Characterization
Confirmation of the molecular structure and assessment of purity are achieved through a combination of spectroscopic and spectrometric methods. The following sections detail the expected results from these analyses.
Caption: Overall experimental workflow from synthesis to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule.
-
¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms.
-
Expected Signals:
-
Carboxylic Acid (-COOH): A broad singlet appearing far downfield, typically between 10-12 ppm. This signal may be exchangeable with D₂O.
-
Methylene (-OCH₂-): A sharp singlet at approximately 4.7 ppm.[7]
-
Aromatic Protons (Ar-H): Three distinct signals in the aromatic region (7.0-8.0 ppm), each integrating to one proton. Due to the substitution pattern, they will appear as finely split multiplets (e.g., triplets or doublet of doublets) based on their coupling constants.
-
-
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton of the molecule.
-
Expected Signals:
-
Carbonyl (-C=O): A signal in the range of 170-175 ppm.
-
Aromatic Carbons (C-O, C-Br, C-CF₃): Signals for the carbons directly attached to heteroatoms or substituents will be in the 110-160 ppm range. The carbon attached to the ether oxygen will be significantly downfield.[8]
-
Aromatic Carbons (C-H): Signals for the carbons bonded to hydrogen will appear in the 115-130 ppm region.
-
Trifluoromethyl (-CF₃): A quartet (due to coupling with ¹⁹F) around 120-125 ppm.
-
Methylene (-OCH₂-): A signal around 65-70 ppm.
-
-
-
¹⁹F NMR (Fluorine NMR): This is used to confirm the presence of the trifluoromethyl group.
-
Expected Signal: A sharp singlet is expected around -60 to -65 ppm, which is a characteristic chemical shift for an aromatic trifluoromethyl group.[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[10]
-
Expected Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Several medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether & Acid): Strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
C-F Stretch (-CF₃): Strong, characteristic absorptions typically found in the 1100-1350 cm⁻¹ range.
-
C-Br Stretch: A weak to medium absorption in the fingerprint region, typically below 600 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.
-
Expected Results (for Electron Ionization, EI-MS):
-
Molecular Ion (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[12] The expected masses would be around 299.95 g/mol (for ⁷⁹Br) and 301.95 g/mol (for ⁸¹Br).
-
Key Fragments: Common fragmentation patterns for phenoxyacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the cleavage of the ether bond, leading to a fragment corresponding to the 3-bromo-5-(trifluoromethyl)phenoxide radical.[13]
-
Summary of Characterization Data
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) |
| -OCH₂- | ~4.7 ppm (singlet) | |
| Ar-H | ~7.0-8.0 ppm (3 distinct multiplets) | |
| ¹³C NMR | -C=O | ~170-175 ppm |
| Ar-C | ~110-160 ppm | |
| -CF₃ | ~120-125 ppm (quartet) | |
| -OCH₂- | ~65-70 ppm | |
| ¹⁹F NMR | -CF₃ | ~ -60 to -65 ppm (singlet) |
| IR | O-H (acid) | 2500-3300 cm⁻¹ (broad) |
| C=O (acid) | 1700-1730 cm⁻¹ (strong, sharp) | |
| C-O (ether) | 1200-1300 cm⁻¹ (strong) | |
| C-F (-CF₃) | 1100-1350 cm⁻¹ (strong) | |
| Mass Spec | [M]⁺ | m/z ~300 and 302 (1:1 ratio) |
Part 3: Potential Applications and Future Outlook
2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid is not merely a synthetic target but a versatile intermediate for further chemical elaboration. The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the trifluoromethyl group—opens avenues for diverse applications:
-
Medicinal Chemistry: The carboxylic acid can be converted to esters, amides, or other derivatives to modulate pharmacokinetic properties. The trifluoromethyl-substituted phenyl ring is a common motif in pharmaceuticals, known to enhance metabolic stability and binding affinity.[1]
-
Agrochemicals: Phenoxyacetic acids are the parent structures for a class of herbicides.[5] Further functionalization could lead to new pesticide candidates.
-
Cross-Coupling Reactions: The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents at this position.
This guide provides a robust and reliable framework for the synthesis and definitive characterization of 2-[3-Bromo-5-(trifluoromethyl)phenoxy]acetic acid, enabling researchers to access this valuable chemical building block for their discovery programs.
References
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- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Ferreira, P. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules.
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- Szpunar, J. (2004). The paper can be considered as a followup of a previous review by the author on a similar topic. ResearchGate.
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- Kumar, D., et al. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR.
- Phenoxyacetic acid(122-59-8) 1H NMR spectrum. (n.d.). ChemicalBook.
- 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.
- 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide. (n.d.). Benchchem.
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